molecular formula C7H6BrF3N2 B1409225 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine CAS No. 1227508-24-8

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine

Cat. No.: B1409225
CAS No.: 1227508-24-8
M. Wt: 255.03 g/mol
InChI Key: VQBOPBLKYBUEGY-UHFFFAOYSA-N
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Description

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, bromomethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the bromination of 2-amino-3-(trifluoromethyl)pyridine followed by a substitution reaction to introduce the bromomethyl group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine and its derivatives involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with biological targets, while the bromomethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-bromomethyl-3-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and bromomethyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4-(bromomethyl)-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-3-4-1-2-13-6(12)5(4)7(9,10)11/h1-2H,3H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBOPBLKYBUEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CBr)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226579
Record name 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227508-24-8
Record name 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227508-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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